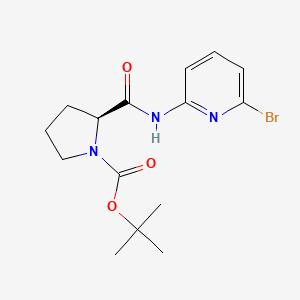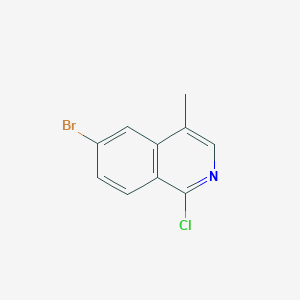![molecular formula C18H22N4O2 B13934562 3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione](/img/structure/B13934562.png)
3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione is a complex organic compound with the molecular formula C18H22N4O2 This compound features a piperidine ring fused with an indazole moiety, making it a unique structure in the realm of organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize advanced catalytic systems and automated processes to maintain consistency and quality in large-scale production .
化学反応の分析
Types of Reactions
3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1-Acetyl-3-methylpiperidine: This compound shares the piperidine ring but lacks the indazole moiety, making it less complex.
Piperine: A naturally occurring piperidine derivative with known biological activities.
Evodiamine: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione is unique due to its fused piperidine-indazole structure, which imparts specific chemical and biological properties not found in simpler piperidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C18H22N4O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
3-(1-methyl-6-piperidin-4-ylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N4O2/c1-22-15-10-12(11-6-8-19-9-7-11)2-3-13(15)17(21-22)14-4-5-16(23)20-18(14)24/h2-3,10-11,14,19H,4-9H2,1H3,(H,20,23,24) |
InChIキー |
HSIXXBCUADDVRA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)C3CCNCC3)C(=N1)C4CCC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


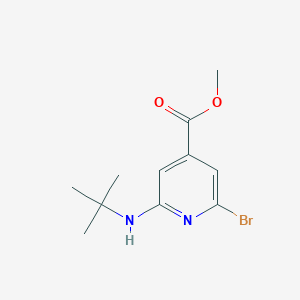
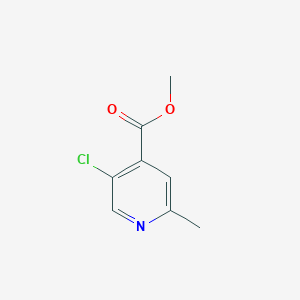
![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
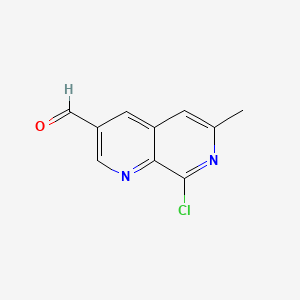

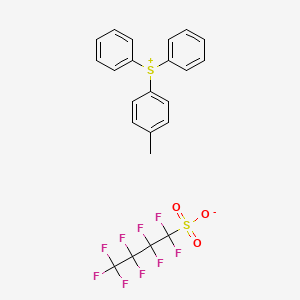

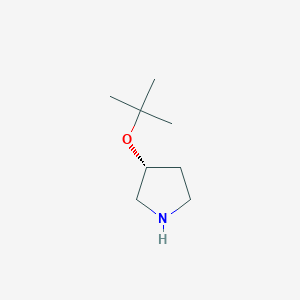
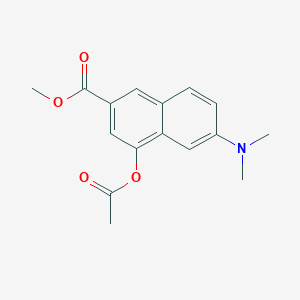
![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
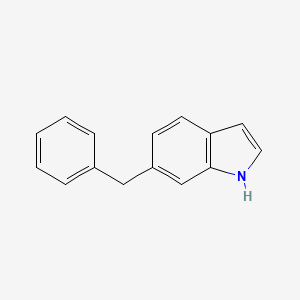
![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)
